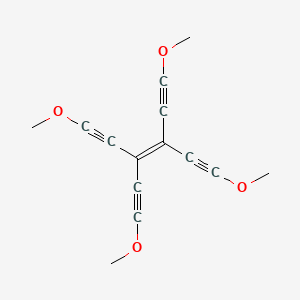![molecular formula C21H20N2O2 B14212987 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- CAS No. 825650-37-1](/img/structure/B14212987.png)
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- is a compound known for its selective delta opioid receptor agonist properties. This compound has garnered attention due to its potent antihyperalgesic effects without causing significant side effects such as respiratory depression, pharmacologic tolerance, or physical dependence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves several steps, starting with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities . The synthetic route typically involves enantioselective construction methods to ensure the correct stereochemistry of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves large-scale adaptation of the laboratory methods, with optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the xanthene or azabicyclo scaffold.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction can introduce different substituents onto the xanthene or azabicyclo scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the scaffold .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a selective delta opioid receptor agonist, making it a valuable tool for studying opioid receptor pharmacology .
Biology
In biology, it is used to investigate the role of delta opioid receptors in pain modulation and other physiological processes .
Medicine
In medicine, this compound has shown promise as an antihyperalgesic agent, providing pain relief without the side effects commonly associated with traditional opioids .
Industry
In the pharmaceutical industry, this compound is being explored for its potential to develop new pain management therapies that are both effective and have a lower risk of addiction and other side effects .
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves its selective activation of delta opioid receptors. This selectivity allows the compound to provide pain relief without causing significant side effects such as respiratory depression, tolerance, or physical dependence . The molecular targets include the delta opioid receptors, and the pathways involved are those related to pain modulation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- apart is its unique chemical structure, which provides high selectivity for delta opioid receptors and a favorable side effect profile compared to other opioids .
Propiedades
Número CAS |
825650-37-1 |
|---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-(8-azabicyclo[3.2.1]octan-3-ylidene)xanthene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c22-21(24)12-5-8-17-19(11-12)25-18-4-2-1-3-16(18)20(17)13-9-14-6-7-15(10-13)23-14/h1-5,8,11,14-15,23H,6-7,9-10H2,(H2,22,24) |
Clave InChI |
TUQBLYYRVCIPIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=C3C4=C(C=C(C=C4)C(=O)N)OC5=CC=CC=C53)CC1N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


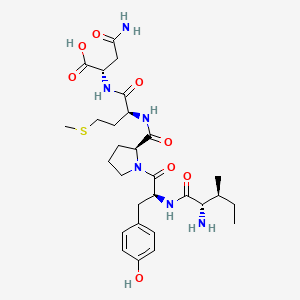
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
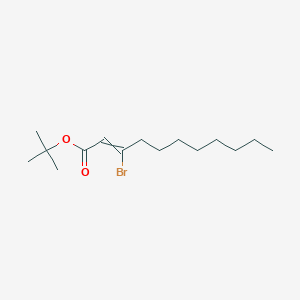
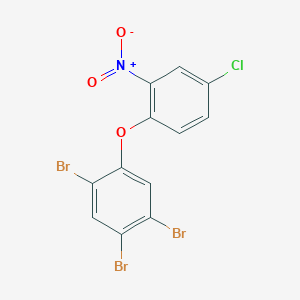
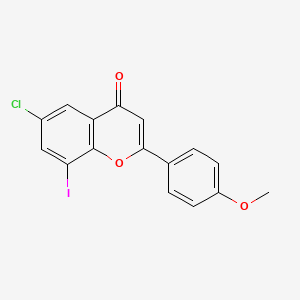
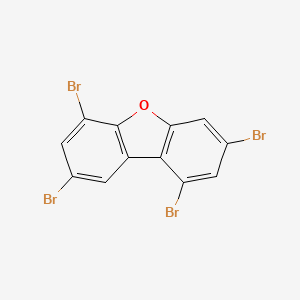
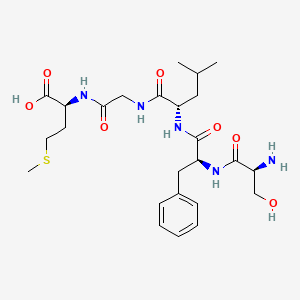
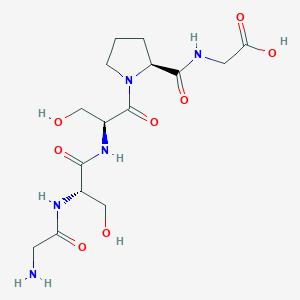

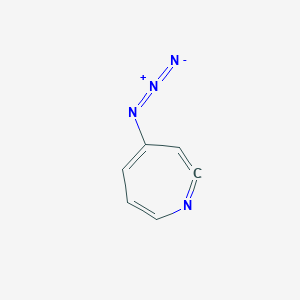
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
